3-Amino-5,7-dimethyladamantan-1-ol
Overview
Description
3-Amino-5,7-dimethyladamantan-1-ol is a tertiary alcohol with the molecular formula C12H21NO. It is a derivative of adamantane, a compound known for its rigid, diamond-like structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-5,7-dimethyladamantan-1-ol can be synthesized from memantine hydrochloride. The synthesis involves the reaction of memantine hydrochloride with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions on the adamantane ring .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis using memantine hydrochloride as the starting material. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,7-dimethyladamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
3-Amino-5,7-dimethyladamantan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with NMDA receptors, which are involved in synaptic transmission and plasticity in the brain.
Pathways Involved: It modulates the activity of NMDA receptors, potentially reducing excitotoxicity and neuronal damage associated with neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Memantine: A well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
1-Bromo-3,5-dimethyladamantane: A related compound used in organic synthesis.
1-Actamido-3,5-dimethyladamantane: Another derivative of adamantane with different functional groups.
Uniqueness
3-Amino-5,7-dimethyladamantan-1-ol is unique due to its specific substitution pattern on the adamantane ring, which imparts distinct chemical and biological properties. Its ability to interact with NMDA receptors makes it a valuable compound for research in neurodegenerative diseases .
Properties
IUPAC Name |
3-amino-5,7-dimethyladamantan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRBAOBUCHCHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391965 | |
Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63971-25-5 | |
Record name | 3-Amino-5,7-dimethyladamantan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063971255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5,7-dimethyladamantan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Amino-5,7-dimethyladamantan-1-ol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3K7F98Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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